molecular formula C23H21N5O4S B11198178 methyl 2-[({8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetyl)amino]benzoate

methyl 2-[({8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetyl)amino]benzoate

Cat. No.: B11198178
M. Wt: 463.5 g/mol
InChI Key: XSFYJJZWSJZCGY-UHFFFAOYSA-N
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Description

METHYL 2-(2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDO)BENZOATE typically involves multiple steps. The key steps include the formation of the triazolopyrazine core, the introduction of the 2,4-dimethylphenylsulfanyl group, and the final esterification to form the methyl benzoate derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

METHYL 2-(2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The triazolopyrazine core can interact with enzymes or receptors, modulating their activity. The sulfanyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: This compound shares the 2,4-dimethylphenyl group but lacks the triazolopyrazine core.

    ETHANONE, 1-(2,4-DIMETHYLPHENYL): This compound also contains the 2,4-dimethylphenyl group but has a simpler structure.

Uniqueness

METHYL 2-(2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDO)BENZOATE is unique due to its triazolopyrazine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 2-[[2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H21N5O4S/c1-14-8-9-18(15(2)12-14)33-21-20-26-28(23(31)27(20)11-10-24-21)13-19(29)25-17-7-5-4-6-16(17)22(30)32-3/h4-12H,13H2,1-3H3,(H,25,29)

InChI Key

XSFYJJZWSJZCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)C

Origin of Product

United States

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